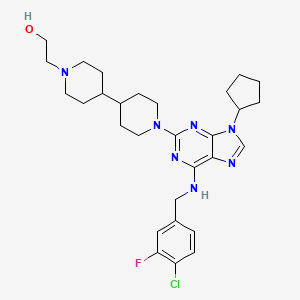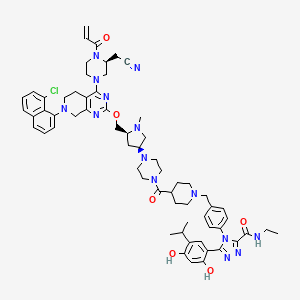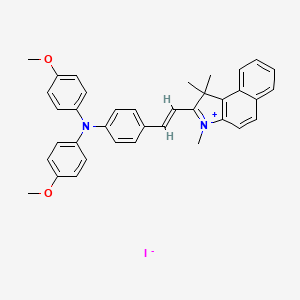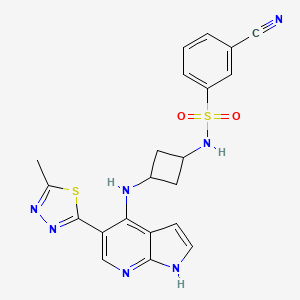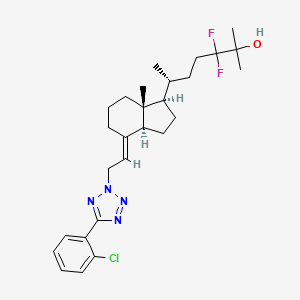
Srebp/scap-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Srebp/scap-IN-2 is a compound that plays a significant role in the regulation of lipid metabolism. It is involved in the sterol regulatory element-binding protein (SREBP) pathway, which is crucial for maintaining cellular cholesterol and lipid homeostasis. This compound is particularly important in the context of metabolic diseases and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Srebp/scap-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods involve organic synthesis techniques such as condensation reactions, catalytic hydrogenation, and purification processes like chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for the safe handling and disposal of chemical reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Srebp/scap-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Applications De Recherche Scientifique
Srebp/scap-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid metabolism and the SREBP pathway.
Biology: Investigated for its role in cellular cholesterol regulation and its impact on metabolic diseases.
Medicine: Explored as a potential therapeutic agent for conditions such as hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease.
Industry: Utilized in the development of pharmaceuticals targeting lipid metabolism disorders.
Mécanisme D'action
Srebp/scap-IN-2 exerts its effects by modulating the SREBP pathway. It interacts with the sterol regulatory element-binding protein cleavage-activating protein (SCAP), which is responsible for the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP undergoes proteolytic cleavage, releasing its active form that enters the nucleus and regulates the expression of genes involved in lipid biosynthesis and uptake. This pathway is crucial for maintaining cellular lipid homeostasis and is a target for therapeutic interventions in metabolic diseases .
Comparaison Avec Des Composés Similaires
Srebp/scap-IN-2 can be compared with other compounds involved in the SREBP pathway, such as:
Sterol regulatory element-binding protein (SREBP): A family of transcription factors that regulate lipid metabolism.
Insulin-induced gene protein (INSIG): Proteins that interact with SCAP and regulate its activity.
HMG-CoA reductase inhibitors: Compounds that inhibit the enzyme responsible for cholesterol synthesis.
This compound is unique in its specific interaction with SCAP, making it a valuable tool for studying the SREBP pathway and developing targeted therapies for lipid metabolism disorders .
Propriétés
Formule moléculaire |
C27H37ClF2N4O |
|---|---|
Poids moléculaire |
507.1 g/mol |
Nom IUPAC |
(6R)-6-[(1R,3aS,4E,7aR)-4-[2-[5-(2-chlorophenyl)tetrazol-2-yl]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol |
InChI |
InChI=1S/C27H37ClF2N4O/c1-18(13-16-27(29,30)25(2,3)35)21-11-12-22-19(8-7-15-26(21,22)4)14-17-34-32-24(31-33-34)20-9-5-6-10-23(20)28/h5-6,9-10,14,18,21-22,35H,7-8,11-13,15-17H2,1-4H3/b19-14+/t18-,21-,22+,26-/m1/s1 |
Clé InChI |
UKVHRNXPYYONGQ-BAPRXCICSA-N |
SMILES isomérique |
C[C@H](CCC(C(C)(C)O)(F)F)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\CN3N=C(N=N3)C4=CC=CC=C4Cl)C |
SMILES canonique |
CC(CCC(C(C)(C)O)(F)F)C1CCC2C1(CCCC2=CCN3N=C(N=N3)C4=CC=CC=C4Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
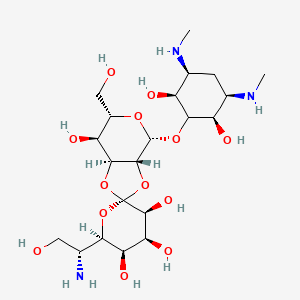
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
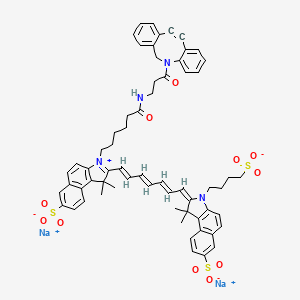

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
